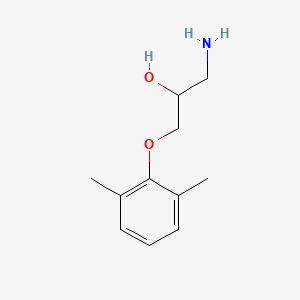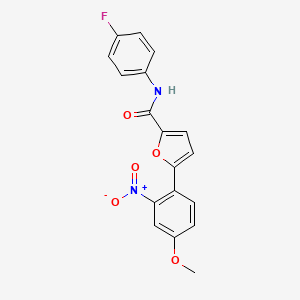![molecular formula C19H15ClN2O3S B2994181 7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 902939-02-0](/img/structure/B2994181.png)
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as CDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDP is a member of the chromenopyrimidine family and is known for its unique chemical structure and pharmacological properties.
科学的研究の応用
Antitumor Activity
- The compound shows potential as an antitumor agent. For instance, a study by Grivsky et al. (1980) described the synthesis of a related compound, BW301U, which is a lipid-soluble inhibitor of mammalian dihydrofolate reductase and demonstrated significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Molecular Modeling and Drug Development
- The structural and electronic properties of similar compounds have been studied for their potential as leads in the development of new anticancer drugs. For example, Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, indicating their potential as DNA intercalators (Santana et al., 2020).
Nonlinear Optical (NLO) Properties
- The NLO properties of thiopyrimidine derivatives have been investigated, highlighting their potential applications in optoelectronics. A study by Hussain et al. (2020) explored the NLO characteristics of such compounds, suggesting their suitability for high-tech applications (Hussain et al., 2020).
Antimicrobial and Biological Evaluation
- Some pyrimidine derivatives have shown promising antimicrobial activity. For instance, Sayed et al. (2006) synthesized various pyrimidine derivatives and evaluated their antimicrobial potential, revealing some compounds with significant activity (Sayed et al., 2006).
Synthesis and Chemical Studies
- The synthesis and chemical behavior of pyrimidine-thiones, including those with nucleophilic reagent, have been studied. Taslimi et al. (2018) investigated the synthesis and biological activities of these compounds, revealing their potential in various applications (Taslimi et al., 2018).
作用機序
Target of Action
The primary targets of pyridopyrimidine derivatives, which include 7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, are often enzymes such as dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These enzymes play crucial roles in various cellular processes, including cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
The compound inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides. This disruption affects the synthesis of RNA and DNA, leading to the cessation of cell growth and division . The compound’s interaction with other targets, such as tyrosine-protein kinase transforming protein Abl and MAP kinases, may also affect various signal transduction pathways.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division due to the disruption of RNA and DNA synthesis . This effect can lead to the death of cancer cells , making the compound a potential candidate for anticancer therapy.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants . The compound’s efficacy may also be influenced by the physiological environment, such as the pH and the presence of other metabolites.
特性
IUPAC Name |
7-chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-23-12-4-5-13(16(9-12)24-2)17-21-18-14(19(26)22-17)8-10-7-11(20)3-6-15(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQEHUCYIHDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

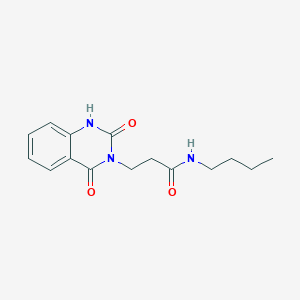
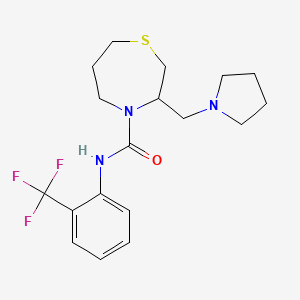
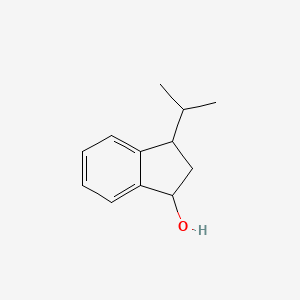
![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)
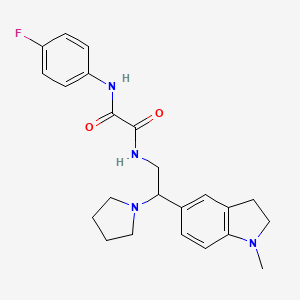

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
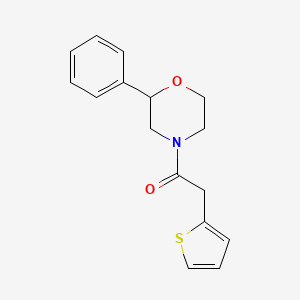
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
